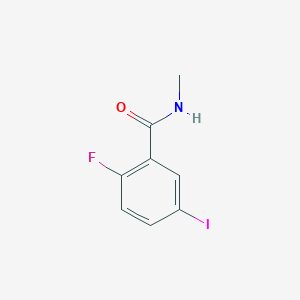

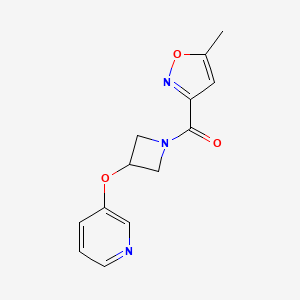

2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Özil et al. (2018) detailed the synthesis of benzimidazoles containing morpholine, which exhibited significant antioxidant activities and α-glucosidase inhibitory potential, exceeding the standard acarbose. The benzimidazoles were synthesized via a rapid 'one-pot' nitro reductive cyclization reaction, showing high scavenging activity in various antioxidant assays (Özil, Parlak, & Baltaş, 2018).

Anticancer Potential

Research by Yurttaş et al. (2013) on 1,2‐Disubstituted Benzimidazole Derivatives, including morpholine, explored their synthesis and anticancer activities. These compounds exhibited considerable selectivity against MCF‐7 and C6 cell lines, suggesting their potential as anticancer agents (Yurttaş, Demirayak, Çiftçi, Ulusoylar Yıldırım, & Kaplancıklı, 2013).

Green Synthesis Methodologies

Luo et al. (2017) developed an environmentally benign synthetic method for benzimidazoles, involving acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine. This method, using Ru(ii) complexes, provides a greener process for synthesizing benzimidazoles (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Corrosion Inhibition

Yadav et al. (2016) studied benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, and techniques like SEM and AFM were used for surface analysis, indicating the potential application of these compounds in material protection (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Immunomodulatory Activities

A study by Abdel‐Aziz et al. (2011) synthesized benzimidazole derivatives and evaluated their immunosuppressive and immunostimulatory activities. These compounds exhibited significant inhibition of LPS-stimulated NO generation and had strong cytotoxicity against various carcinoma cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Catalytic Enantioselective Synthesis

He et al. (2021) reported a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, demonstrating the potential for asymmetric synthesis of pharmacophores (He, Wu, Wang, & Zhu, 2021).

Novel Synthesis Methods

Bhat et al. (2018) conducted a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing morpholine, indicating an efficient method for synthesizing these compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antibacterial Activity

Khumar et al. (2018) synthesized novel pyrazole derivatives containing morpholine and evaluated their antibacterial activity. The study indicated specific effects against Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial therapies (Khumar, Ezhilarasi, & Prabha, 2018).

Eigenschaften

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(22-10-12-25-13-11-22)15-23-18-9-5-4-8-17(18)21-19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLAYXHNMLLBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2668900.png)

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)

![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)